2(1H)-Quinolinone, 4-azido-3-phenyl-
CAS No.: 108832-08-2
Cat. No.: VC19162992
Molecular Formula: C15H10N4O
Molecular Weight: 262.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108832-08-2 |
|---|---|
| Molecular Formula | C15H10N4O |
| Molecular Weight | 262.27 g/mol |
| IUPAC Name | 4-azido-3-phenyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C15H10N4O/c16-19-18-14-11-8-4-5-9-12(11)17-15(20)13(14)10-6-2-1-3-7-10/h1-9H,(H,17,20) |
| Standard InChI Key | WPMKBEHWGBVZPM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)N=[N+]=[N-] |
Introduction
Key Findings
2(1H)-Quinolinone, 4-azido-3-phenyl- is a heterocyclic compound characterized by a quinolinone backbone functionalized with an azido group at position 4 and a phenyl substituent at position 3. This molecule has garnered attention for its utility in click chemistry, pharmaceutical applications, and as a precursor for synthesizing bioactive derivatives. Recent studies highlight its role in copper-catalyzed cycloadditions, antimicrobial agents, and anticancer drug candidates .
Structural and Chemical Characteristics
Molecular Framework
The compound belongs to the quinolinone family, featuring a bicyclic structure with a ketone group at position 2. The azido (-N₃) and phenyl (-C₆H₅) groups at positions 4 and 3, respectively, confer unique reactivity and steric properties. Computational studies suggest that the azido group enhances electrophilicity, facilitating participation in 1,3-dipolar cycloadditions .
Synthetic Methodologies
Halogen-Azide Exchange
A common route involves substituting halogen atoms (Cl/Br) at position 3 of quinoline-2,4-diones with azide groups. For example:
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Chlorination: 4-hydroxyquinolin-2(1H)-one is treated with sulfuryl chloride (SO₂Cl₂) to yield 3-chloroquinoline-2,4-dione .
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Azidation: The chloro intermediate reacts with sodium azide (NaN₃) in DMF, producing 3-azidoquinoline-2,4-dione .
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Phenyl Introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation introduces the phenyl group at position 3 .
Example Reaction:
One-Pot Multicomponent Synthesis
Recent protocols optimize efficiency by combining halogenation, azidation, and cycloaddition in a single pot. Copper(I) catalysts (e.g., CuI) promote 1,3-dipolar cycloadditions between 4-azidoquinolinones and terminal alkynes, yielding triazole-functionalized derivatives .
Reactivity and Functionalization
Click Chemistry Applications
The azido group enables Huisgen cycloaddition with alkynes to form 1,2,3-triazoles, a cornerstone of click chemistry. This reaction is pivotal for creating libraries of bioactive molecules:
Reduction to Amines
Catalytic hydrogenation or Staudinger reactions reduce the azido group to an amine, yielding 4-amino-3-phenylquinolin-2(1H)-one. This intermediate is valuable for synthesizing antiviral and anticancer agents .
Biological and Pharmacological Activities
Antimicrobial Properties
Derivatives exhibit broad-spectrum activity:
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Antifungal: MIC values of 8–32 µg/mL against Candida albicans .
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Antibacterial: Inhibition of Staphylococcus aureus (MIC = 16 µg/mL) .
Antioxidant Activity
Electron-donating substituents enhance radical scavenging:
Industrial and Research Applications
Drug Discovery
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Lead Optimization: Serves as a scaffold for kinase inhibitors and antimicrobial agents .
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Prodrug Design: Azido-to-amine conversion enables targeted drug delivery .
Material Science
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Polymer Functionalization: Triazole linkages enhance material durability .
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Fluorescent Probes: Quinolinone derivatives exhibit tunable emission for bioimaging .
Future Directions
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